![molecular formula C15H13N3O B1335477 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-36-4](/img/structure/B1335477.png)
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (2,4-DMPIP) is an organic compound that has been increasingly studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 2,4-DMPIP is a heterocyclic aromatic compound that belongs to the family of imidazopyridines. It has been found to have a number of interesting and potentially useful properties, including antioxidant activity, antimicrobial activity, and anti-inflammatory effects.
Scientific Research Applications
Materials Science
Compounds within the imidazo[1,2-a]pyrimidine class have shown potential in materials science, particularly in the development of optoelectronic devices . Their luminescent properties make them suitable for use in light-emitting diodes (LEDs) and other display technologies .
Pharmaceutical Field
These heterocyclic compounds are explored for their pharmacological properties. They have been studied as anti-cancer drugs , with research focusing on their ability to target specific pathways involved in cancer cell proliferation .
Sensor Technology
The sensitivity of imidazo[1,2-a]pyrimidine derivatives to various environmental factors makes them ideal candidates for sensor development . They can be used to detect chemical or biological substances with high specificity .
Imaging and Microscopy
Due to their luminescent properties, these compounds are also used as emitters for confocal microscopy and imaging , aiding in the visualization of biological processes at the cellular level .
Mechanism of Action
Target of action
Compounds with an imidazo[1,2-a]pyrimidine core have been found to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation or activity of the target .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, then the activity of that pathway could be increased or decreased .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular signaling or metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable or active at specific pH levels .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIZVNXXJAEIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173642 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
881040-36-4 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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